(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
CAS No.: 1203102-52-6
Cat. No.: VC7047515
Molecular Formula: C19H22N2O7S
Molecular Weight: 422.45
* For research use only. Not for human or veterinary use.
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate - 1203102-52-6](/images/structure/VC7047515.png)
Specification
CAS No. | 1203102-52-6 |
---|---|
Molecular Formula | C19H22N2O7S |
Molecular Weight | 422.45 |
IUPAC Name | [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate |
Standard InChI | InChI=1S/C19H22N2O7S/c1-29(23,24)21-6-4-13(5-7-21)19(22)27-12-15-11-17(28-20-15)14-2-3-16-18(10-14)26-9-8-25-16/h2-3,10-11,13H,4-9,12H2,1H3 |
Standard InChI Key | ROBYJFIPEPQKJX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Introduction
Structural Characteristics and Molecular Design
Core Functional Groups
The molecule integrates three distinct pharmacophores:
-
Isoxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for stabilizing intermolecular interactions via hydrogen bonding and π-stacking .
-
2,3-Dihydrobenzo[b] dioxin: A fused bicyclic system providing planar rigidity and enhancing metabolic stability compared to monocyclic ethers .
-
1-(Methylsulfonyl)piperidine-4-carboxylate: A piperidine derivative modified with a sulfonamide group, which often confers improved bioavailability and target selectivity .
Table 1: Key Structural Features and Their Implications
The spatial arrangement of these groups enables synergistic interactions with hydrophobic enzyme pockets and polar catalytic sites. Molecular modeling suggests the isoxazole ring orients toward solvent-exposed regions, while the piperidine sulfonamide anchors into deeper binding clefts .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
A plausible synthesis route involves three key stages:
-
Isoxazole-dioxin hybrid synthesis: Cyclocondensation of hydroxylamine with a diketone precursor derived from 2,3-dihydrobenzo[b] dioxin-6-carbaldehyde.
-
Piperidine sulfonamide preparation: Sulfonation of piperidine-4-carboxylic acid followed by methyl ester protection.
-
Conjugation via ester linkage: Steglich esterification between the isoxazole methanol and piperidine carboxylate.
Table 2: Hypothetical Reaction Conditions
Step | Reactants | Catalyst | Yield (Predicted) |
---|---|---|---|
1 | Dioxin aldehyde + hydroxylamine | Acetic acid | 65–70% |
2 | Piperidine + methylsulfonyl chloride | Triethylamine | 80–85% |
3 | Isoxazole methanol + piperidine acid | DCC, DMAP | 50–60% |
Challenges include steric hindrance during esterification and regioselective control in isoxazole formation. Microwave-assisted synthesis could improve Step 1 efficiency by reducing reaction times .
Parameter | Value (Predicted) | Method |
---|---|---|
LogP | 2.1 ± 0.3 | SwissADME |
BBB permeability | 0.72 (High) | BOILED-Egg model |
CYP3A4 inhibition | Moderate | PreDICTOR |
Comparative Analysis with Structural Analogs
Isoxazole-Containing Drugs
Compared to the anticonvulsant levetiracetam, the title compound’s dioxin system may confer greater metabolic stability but could increase hepatic enzyme induction risks.
Sulfonamide Derivatives
The methylsulfonyl group differentiates it from benzenesulfonamide-based carbonic anhydrase inhibitors, potentially reducing off-target diuresis.
Future Research Directions
-
In vitro profiling: Screen against AChE, COX-2, and ion channels.
-
ADMET optimization: Modify the ester linkage to mitigate potential hydrolysis in plasma.
-
Crystallography: Resolve co-crystal structures with target proteins to validate docking predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume